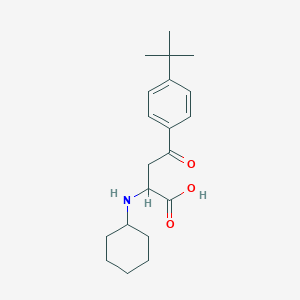

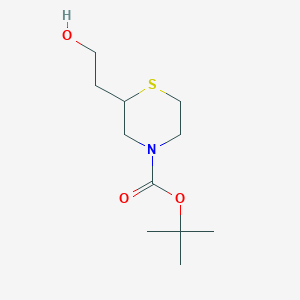

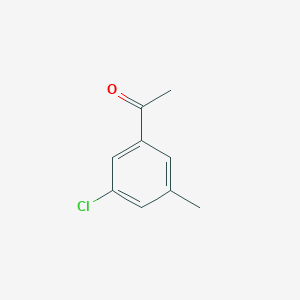

![molecular formula C11H12N2O3 B2556745 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid CAS No. 1007879-02-8](/img/structure/B2556745.png)

2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid, also known as BIDA, is a chemical compound that has gained attention in the scientific community due to its potential uses in various fields. BIDA is a derivative of dimethylglycine, an amino acid found in various plants and animals. The compound has been synthesized using different methods, and its properties and applications have been studied extensively.

Applications De Recherche Scientifique

Synthesis of Structurally Diverse Libraries

The compound 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid has been utilized as a starting material in various alkylation and ring closure reactions. This approach generates a structurally diverse library of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazoline, pyridine, benzodiazepine, among others. These processes demonstrate the compound's versatility in the synthesis of a wide range of heterocyclic compounds, contributing significantly to the development of novel materials and potentially active pharmaceutical ingredients (Roman, 2013).

Corrosion Inhibition

Research into benzothiazole derivatives has shown that compounds structurally related to 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid serve as effective corrosion inhibitors for carbon steel in acidic environments. These inhibitors provide a stable and efficient protection layer on the steel surface, demonstrating the potential industrial applications of similar compounds in corrosion prevention technologies (Hu et al., 2016).

Photoinduced Reductive Transformations

In the field of organic synthesis, derivatives of 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid have been explored for photoinduced reductive transformations. These studies have led to efficient methods for converting α,β-epoxy ketones to β-hydroxy ketones, showcasing the compound's utility in facilitating novel synthetic pathways under light-induced conditions, thereby expanding the toolkit available for organic chemists (Hasegawa et al., 2004).

Block in Carrot Somatic Embryos

A particularly interesting application in plant science involves the use of 1,2-Benzisoxazol-3-acetic acid (a closely related compound) to investigate its effects on carrot somatic embryogenesis. This compound was found to selectively prevent the development of somatic embryos beyond the globular stage, highlighting its potential as a tool for studying plant development and embryogenesis at specific stages (Baldan et al., 1995).

Propriétés

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-2-(dimethylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13(2)10(11(14)15)9-7-5-3-4-6-8(7)16-12-9/h3-6,10H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSKGCHNMFGSTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=NOC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

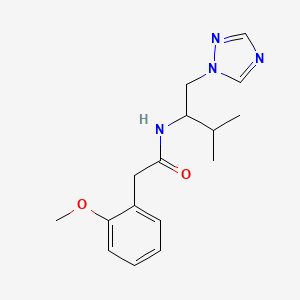

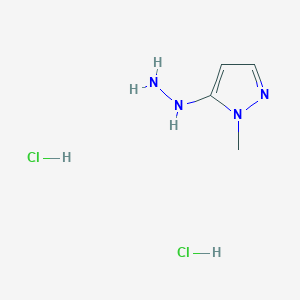

![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2556662.png)

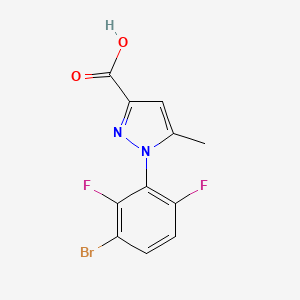

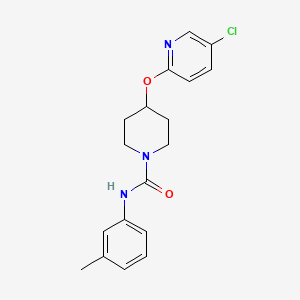

![8-[2-(3,3-dimethyl-2-oxobutoxy)phenyl]-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2556670.png)

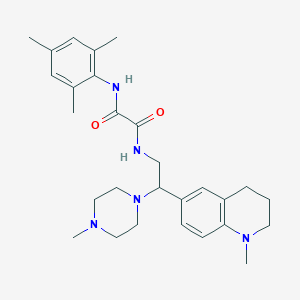

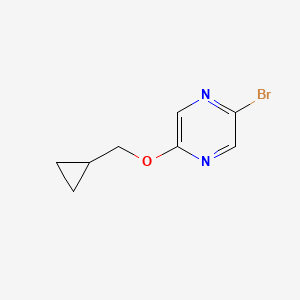

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2556673.png)

![N-(5-(5-chlorothiophene-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2556676.png)

![2-[(Butylsulfonyl)amino]-3-methylbutanoic acid](/img/structure/B2556681.png)